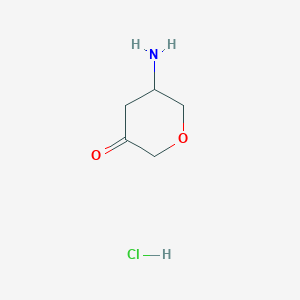

5-Aminooxan-3-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 5-Aminooxan-3-one (the base compound) involves a five-membered ring with an amine group and a carbonyl group . The hydrochloride form would involve an additional chloride ion. The exact 3D structure would need to be determined using appropriate analytical techniques.Physical and Chemical Properties Analysis

5-Aminooxan-3-one has a density of 1.1±0.1 g/cm^3, a boiling point of 225.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 28.3±0.3 cm^3, a polar surface area of 52 Å^2, and a molar volume of 101.6±3.0 cm^3 . The hydrochloride form would have slightly different properties.科学的研究の応用

Chiral Building Blocks in Synthesis

5-Aminooxan-3-one hydrochloride is used as a chiral building block in the synthesis of complex molecules. For instance, it has been utilized in the preparation of δ-sugar amino acids, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid. This compound is interesting for its potential in the development of new peptidomimetics, which are molecules that mimic the biological activity of peptides. These peptidomimetics can have conformationally restricted structures due to the presence of a tetrahydrofurane ring, offering unique structural and functional properties for various applications in drug design and development (Defant et al., 2011).

Synthesis of Novel Chemical Entities

The compound has also been involved in the synthesis of various novel chemical entities with potential therapeutic applications. For example, new benzimidazole derivatives have been synthesized, acting as 5-HT3 receptor antagonists, which are used therapeutically for their antiemetic properties and potential use in psychiatric disorders (Pascual et al., 2003). Similarly, other derivatives like 2-amino-5-hydroxyindole-3-carboxylates have been developed as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation and allergic reactions, highlighting the compound's role in the development of anti-inflammatory therapeutics (Karg et al., 2009).

Drug Carrier Systems

Moreover, this compound derivatives are used in the formulation of drug carrier systems. A study mentioned the development of chitosan–dextran sulfate hydrogels using a related compound, 5-aminosalicylic acid, as a model drug molecule. These hydrogels were studied for colon-specific drug delivery, demonstrating the compound's relevance in designing drug delivery systems detectable using magnetic resonance imaging (MRI) techniques (Saboktakin et al., 2010).

Antioxidant Activity

The compound's derivatives have also shown promising antioxidant activity. A study synthesized a series of 4-aminopyrazol-5-ol hydrochlorides, analogs of the antioxidant Edaravone, and evaluated their antioxidant activity, showing that these derivatives were effective and non-cytotoxic, suggesting their potential as therapeutic drug candidates for diseases associated with oxidative stress (Burgart et al., 2022).

特性

IUPAC Name |

5-aminooxan-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPRFYBXNLTCBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)

![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)

![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)

![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597041.png)

![2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2597045.png)